N-Carbamoyl-L-cysteine
Overview
Description
N-Carbamoyl-L-cysteine is a derivative of the amino acid L-cysteine, characterized by the presence of a carbamoyl group attached to the nitrogen atom of the cysteine molecule.
Mechanism of Action
Target of Action
N-Carbamoyl-L-cysteine (NCC) primarily targets the biochemical pathways in certain bacteria, such as Pseudomonas sp. ON-4a . These bacteria are known as ATC-assimilating bacteria, which have the ability to convert D,L-2-Amino-Δ2-Thiazoline-4-Carboxylic Acid (D,L-ATC) to L-cysteine .
Mode of Action
NCC interacts with its targets through a series of enzymatic reactions. The bacteria produce NCC from D,L-ATC using a cell-free extract from the strain . It is suggested that these bacteria possess L-ATC hydrolase and L-NCC amidohydrolase, which facilitate the conversion of D,L-ATC to L-cysteine .
Biochemical Pathways
The biochemical pathway involving NCC is a part of the conversion process of D,L-ATC to L-cysteine. This process involves three steps :
NCC serves as an intermediate in this conversion process .
Pharmacokinetics
It is known that the compound is produced from d,l-atc by a cell-free extract from the strain
Result of Action
The primary result of NCC’s action is the production of L-cysteine from D,L-ATC . L-cysteine is an essential amino acid that plays a crucial role in various biological processes, including protein synthesis and the regulation of cellular metabolism.
Action Environment
The action of NCC is influenced by the bacterial environment in which it operates. The bacteria Pseudomonas sp. ON-4a, for example, has been found to facilitate the conversion of D,L-ATC to L-cysteine, with NCC as an intermediate
Biochemical Analysis
Biochemical Properties
N-Carbamoyl-L-cysteine interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the L-NCC (this compound) pathway, where it interacts with enzymes such as ATC racemase (AtcA), L-ATC hydrolase (AtcB), and L-NCC amidohydrolase (AtcC) . These interactions are crucial for the conversion of dl-ATC to L-cysteine .
Cellular Effects
This compound influences cell function by participating in biochemical reactions that impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in the conversion of dl-ATC to L-cysteine. This process includes enzymatic racemization of d-ATC to L-ATC, a ring-opening reaction of L-ATC to this compound as an intermediate, and the hydrolysis of this compound to L-cysteine .
Metabolic Pathways
This compound is involved in the L-NCC pathway, which is a metabolic pathway for the conversion of dl-ATC to L-cysteine . This pathway involves enzymes such as ATC racemase, L-ATC hydrolase, and L-NCC amidohydrolase .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Carbamoyl-L-cysteine can be synthesized through the bioconversion of D,L-2-amino-Δ2-thiazoline-4-carboxylic acid (D,L-ATC) using specific bacterial strains such as Pseudomonas sp. The process involves three main steps:
Racemization: Conversion of D-ATC to L-ATC by ATC racemase.
Ring-Opening Reaction: L-ATC is converted to this compound by L-ATC hydrolase.
Hydrolysis: this compound is hydrolyzed to L-cysteine by this compound amidohydrolase.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Bacteria such as Pseudomonas sp. are genetically engineered to enhance the production yield. The fermentation process is optimized by controlling factors such as pH, temperature, and nutrient availability .
Chemical Reactions Analysis
Types of Reactions: N-Carbamoyl-L-cysteine undergoes various chemical reactions, including:
Hydrolysis: Conversion to L-cysteine.
Oxidation: Formation of disulfide bonds.
Substitution: Reaction with other amino acids or peptides.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by specific enzymes such as this compound amidohydrolase.
Oxidation: Typically involves oxidizing agents like hydrogen peroxide.
Substitution: Requires specific catalysts and reaction conditions depending on the desired product.
Major Products:
L-Cysteine: A key product formed through hydrolysis.
Disulfide Compounds: Formed through oxidation reactions.
Scientific Research Applications
N-Carbamoyl-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various sulfur-containing compounds.
Biology: Studied for its role in metabolic pathways and enzyme functions.
Medicine: Investigated for its potential therapeutic effects, including antifungal properties.
Industry: Utilized in the production of cosmetics and as a component in biotechnological processes.
Comparison with Similar Compounds
N-Acetyl-L-cysteine: Another derivative of L-cysteine with a different functional group.
L-Cystine: The oxidized dimer form of L-cysteine.
S-Carbamoyl-L-cysteine: A similar compound with a different carbamoyl group attachment.
Uniqueness: Its role as an intermediate in the bioconversion process to L-cysteine sets it apart from other cysteine derivatives .
Properties
IUPAC Name |
(2R)-2-(carbamoylamino)-3-sulfanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3S/c5-4(9)6-2(1-10)3(7)8/h2,10H,1H2,(H,7,8)(H3,5,6,9)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFSAMXTZRYBKF-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)N)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)NC(=O)N)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90947455 | |
Record name | N-[Hydroxy(imino)methyl]cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90947455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24583-23-1 | |
Record name | N-(Aminocarbonyl)-L-cysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24583-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Carbamoyl-L-cysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024583231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[Hydroxy(imino)methyl]cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90947455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-carbamoyl-L-cysteine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.102 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological role of N-Carbamoyl-L-cysteine?
A1: this compound (NCC) serves as a key intermediate in the bacterial conversion of D,L-2-amino-Δ2-thiazoline-4-carboxylic acid (ATC) to L-cysteine. [] This pathway, found in certain Pseudomonas species, involves the hydrolysis of L-ATC to L-NCC by the enzyme L-2-amino-Δ2-thiazoline-4-carboxylic acid hydrolase (ATC hydrolase). Subsequently, L-NCC is further hydrolyzed to L-cysteine by the enzyme this compound amidohydrolase (NCC amidohydrolase). [, , ]
Q2: How is this compound produced in bacteria?
A2: In Pseudomonas sp. ON-4a and other related bacteria, this compound is produced through a two-step enzymatic process. First, L-2-amino-Δ2-thiazoline-4-carboxylic acid hydrolase (ATC hydrolase) catalyzes the hydrolysis of L-2-amino-Δ2-thiazoline-4-carboxylic acid (ATC) to this compound. [, , , ] This is followed by the action of this compound amidohydrolase, which converts this compound to L-cysteine. [, , , , ]
Q3: What are the key characteristics of the bacterial ATC hydrolase enzyme?
A3: ATC hydrolase, specifically the L-2-amino-Δ2-thiazoline-4-carboxylic acid hydrolase from Pseudomonas sp. ON-4a, exhibits high specificity for L-ATC. [, ] This enzyme is a tetramer composed of identical 25-kDa subunits. [, ] Studies suggest that tryptophan, cysteine, and/or histidine residues might be involved in its catalytic activity. []
Q4: What is known about the substrate specificity of bacterial NCC amidohydrolase?
A4: Research on NCC amidohydrolase from Pseudomonas sp. ON-4a indicates that the enzyme is highly specific for this compound. [] This enzyme doesn't exhibit activity against other thiazole, thiazoline, or thiazolidine derivatives, highlighting its specific role in L-cysteine biosynthesis within this pathway. []
Q5: Are there other bacterial enzymes capable of hydrolyzing this compound?
A5: Yes, a distinct L-N-carbamoylase enzyme from Sinorhizobium meliloti CECT 4114 has been identified that can hydrolyze this compound. [] This enzyme demonstrates broad substrate specificity, hydrolyzing a range of N-carbamoyl α-amino acids. Interestingly, it also shows activity towards N-formyl-L-methionine and N-acetyl-L-methionine, although at lower rates compared to N-Carbamoyl-L-methionine. []
Q6: What induces the production of ATC hydrolase and NCC amidohydrolase?
A6: Studies using Pseudomonas putida AJ3865 revealed that the production of both L-ATCase and L-NCCase is induced by L-ATC. Interestingly, D-ATC specifically induces L-NCCase but not L-ATCase. [] This suggests distinct regulatory mechanisms for these enzymes in response to different isomers of ATC.
Q7: Are there other inducers for ATC hydrolase and NCC amidohydrolase?
A7: Beyond L- and D-ATC, compounds like D- and L-methionine, S-methyl-L-cysteine, cysteic acid, and 2-aminoethane sulfonic acid have been identified as inducers for these enzymes in P. putida AJ3865. [] Notably, the induction levels by these compounds are significantly lower than those observed with ATC. []
Q8: Can the induction of ATC hydrolase and NCC amidohydrolase be enhanced?
A8: Interestingly, a synergistic effect on enzyme induction is observed when D,L-ATC is combined with the newly identified inducers mentioned previously. [] This synergistic induction specifically affects the rate of enzyme production, suggesting a potential strategy for enhancing enzyme levels in this pathway.
Q9: Have there been attempts to utilize the bacterial pathway for L-cysteine production?
A10: Yes, researchers have explored the use of Escherichia coli expressing the atcA, atcB, and atcC genes from Pseudomonas sp. for L-cysteine production. [] These genes are likely involved in the ATC to L-cysteine conversion pathway, highlighting the potential of harnessing this bacterial system for biotechnological applications.
Q10: What is the significance of studying L-5-Alkylthiomethylhydantoin S-oxides in relation to this compound?
A11: Research on L-5-Alkylthiomethylhydantoin S-oxides, particularly L-5-Propylthimethylhydantoin (±)-S-oxide (L-(±)-PHSO), revealed strong antibacterial activity. [] Interestingly, neither this compound nor its sulfoxide derivative exhibited antibacterial activity, suggesting that the hydantoin ring and the sulfoxide group are crucial for the observed activity of these compounds. [] This finding underscores the importance of structural features for biological activity and potential applications.
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